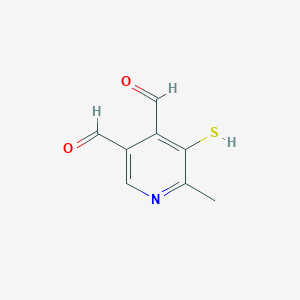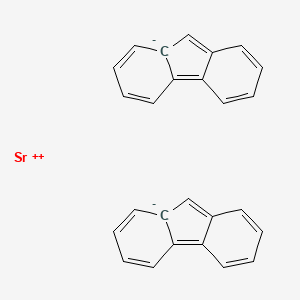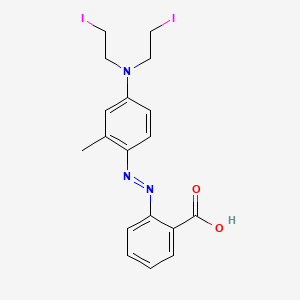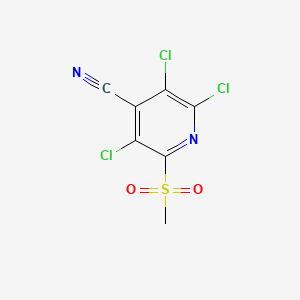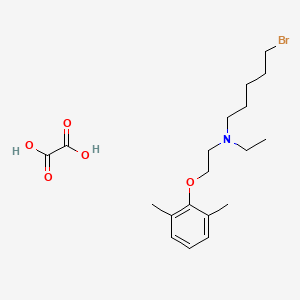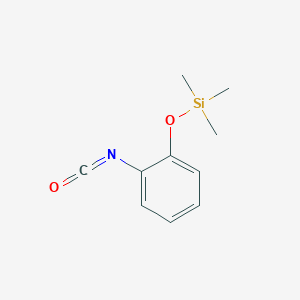
2,2-Dichlorohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichlorohexane is an organic compound with the molecular formula C6H12Cl2. It is a type of alkyl halide, specifically a dihaloalkane, where two chlorine atoms are attached to the second carbon of a hexane chain. This compound is of interest in various chemical reactions and industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2-Dichlorohexane can be synthesized through the chlorination of hexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the hexane molecule. The reaction conditions must be carefully controlled to ensure the selective formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where hexane and chlorine gas are introduced in a controlled manner. The reaction is carried out under specific temperature and pressure conditions to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichlorohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like sodium amide (NaNH2) can lead to the formation of hexene.
Reduction Reactions: It can be reduced to hexane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium amide (NaNH2) in liquid ammonia.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination: Alkenes such as hexene.
Reduction: Hexane.
Aplicaciones Científicas De Investigación
2,2-Dichlorohexane has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis. Its reactivity makes it useful in studying substitution and elimination mechanisms.
Biology: It can be used in the synthesis of biologically active compounds or as a reagent in biochemical assays.
Medicine: While not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, solvents, and as an intermediate in the manufacture of other organic compounds.
Mecanismo De Acción
The mechanism of action of 2,2-Dichlorohexane in chemical reactions involves the interaction of its chlorine atoms with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular (SN2) or unimolecular (SN1) mechanism, depending on the reaction conditions. In elimination reactions, the base abstracts a proton from the carbon adjacent to the chlorine, leading to the formation of a double bond and the release of a chloride ion.
Comparación Con Compuestos Similares
2,2-Dichlorohexane can be compared with other similar compounds such as:
1,2-Dichlorohexane: Differing in the position of chlorine atoms, leading to different reactivity and physical properties.
2,2-Dichloropropane: A shorter chain analogue with similar reactivity but different steric and electronic effects.
2,2-Dichlorobutane: Another shorter chain analogue with similar chemical behavior but different physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Propiedades
Número CAS |
42131-89-5 |
|---|---|
Fórmula molecular |
C6H12Cl2 |
Peso molecular |
155.06 g/mol |
Nombre IUPAC |
2,2-dichlorohexane |
InChI |
InChI=1S/C6H12Cl2/c1-3-4-5-6(2,7)8/h3-5H2,1-2H3 |
Clave InChI |
SJDNOQZXJRUKDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


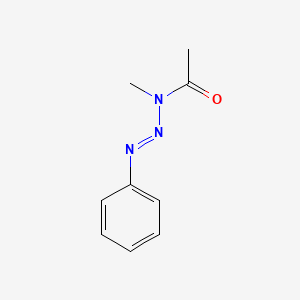
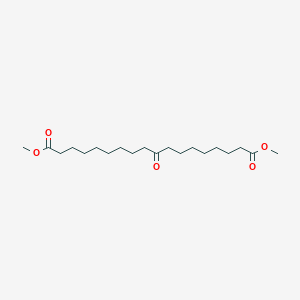
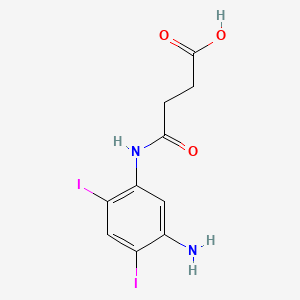
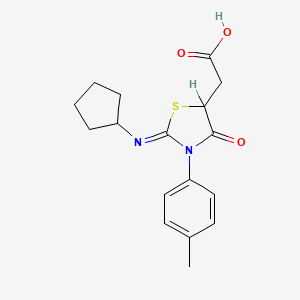
![2-[(Pyridin-3-yl)methyl]-1,3-benzothiazole](/img/structure/B14673547.png)
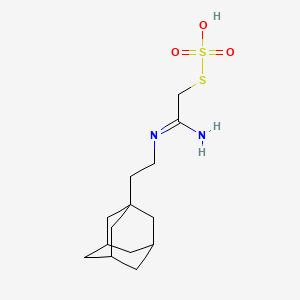
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)
